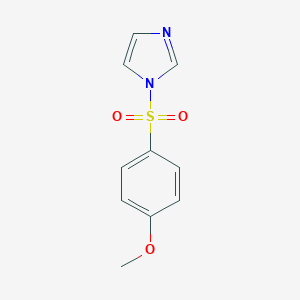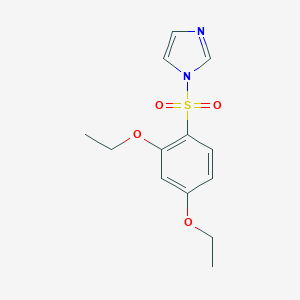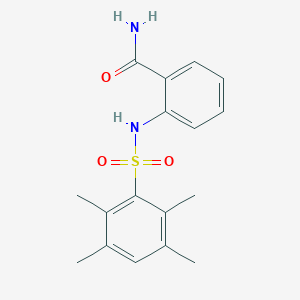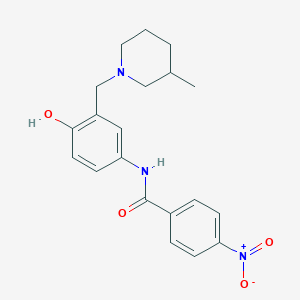
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide, also known as CDBS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of bacteria, fungi, and viruses. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and tyrosinase. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to exhibit low toxicity in vitro. However, one limitation of using 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide. One area of research could be to investigate its potential use as an antibacterial, antifungal, or antiviral agent in vivo. Additionally, further research could be conducted to elucidate its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to investigate the potential use of 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in the treatment of cancer in animal models.
Méthodes De Synthèse
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide can be synthesized by reacting 5-chloro-2-ethoxybenzenesulfonyl chloride with dipropylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activities. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Nom du produit |
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H22ClNO3S |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-4-9-16(10-5-2)20(17,18)14-11-12(15)7-8-13(14)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
Clé InChI |
HDSLJMREONLNHS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)






![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)
